1-Bromo-2-(difluoromethoxy)-4-nitrobenzene
Overview
Description
1-Bromo-2-(difluoromethoxy)-4-nitrobenzene is an organic compound with the molecular formula C7H4BrF2NO3 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, difluoromethoxy, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(difluoromethoxy)-4-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 2-(difluoromethoxy)-4-nitrobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in an inert solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(difluoromethoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup for reducing the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though the reaction conditions need to be carefully controlled to avoid over-oxidation.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives where the bromine atom is replaced by the nucleophile.
Reduction: The major product is 1-amino-2-(difluoromethoxy)-4-nitrobenzene.
Oxidation: Potential products include various oxidized forms of the benzene ring, depending on the reaction conditions.
Scientific Research Applications
1-Bromo-2-(difluoromethoxy)-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(difluoromethoxy)-4-nitrobenzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: The presence of the nitro group allows for electron transfer reactions, while the bromine and difluoromethoxy groups can participate in halogen bonding and hydrogen bonding interactions, respectively.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(difluoromethoxy)benzene: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
1-Bromo-2,4-difluorobenzene: Contains two fluorine atoms but lacks the difluoromethoxy and nitro groups, resulting in different chemical properties.
1-Bromo-2-(difluoromethoxy)ethane: Has a different carbon backbone, leading to variations in reactivity and applications.
Uniqueness
1-Bromo-2-(difluoromethoxy)-4-nitrobenzene is unique due to the combination of bromine, difluoromethoxy, and nitro groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
1-bromo-2-(difluoromethoxy)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO3/c8-5-2-1-4(11(12)13)3-6(5)14-7(9)10/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFPRVLUZCLWSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
835633-47-1 | |
Record name | 4-Bromo-3-(difluoromethoxy)nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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